![molecular formula C5H11ClN2 B2939233 3-methyl-3,4-dihydro-2H-pyrrol-5-amine;hydrochloride CAS No. 102800-70-4](/img/structure/B2939233.png)
3-methyl-3,4-dihydro-2H-pyrrol-5-amine;hydrochloride
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Overview
Description
“3-methyl-3,4-dihydro-2H-pyrrol-5-amine;hydrochloride” is a chemical compound with the IUPAC name 4-methyl-4,5-dihydro-1H-pyrrol-2-amine hydrochloride . It has a molecular weight of 134.61 .
Synthesis Analysis
The synthesis of pyrrole derivatives, such as “this compound”, often involves condensation reactions . For instance, the preparation of N-acylpyrroles involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Molecular Structure Analysis
The InChI code for this compound is 1S/C5H10N2.ClH/c1-4-2-5(6)7-3-4;/h2,4,7H,3,6H2,1H3;1H . This indicates that the compound has a pyrrole ring with a methyl group and an amine group attached.Chemical Reactions Analysis
Pyrrole compounds, including “this compound”, can undergo a variety of chemical reactions. For example, they can participate in oxidative cyclization reactions .Physical And Chemical Properties Analysis
This compound is a solid at room temperature .Scientific Research Applications
Synthesis and Library Development
- A method for synthesizing 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones through a three-component condensation of active methylene compounds, aldehydes, and amines has been developed. This approach allows for the creation of over 3000 pyrrolones, demonstrating the versatility and potential for extensive library development of compounds related to 3-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride (Ryabukhin et al., 2012).
Chemical Reactions and Derivatives
- The polyfunctionalized pyrrole, 3,5-dichloro-1H-pyrrole-2,4-dicarbaldehyde, reacts with secondary amines by condensation with the 2-carbaldehyde to give methylene-substituted pyrroles. This highlights the potential for creating diverse derivatives of 3-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride (Zaytsev et al., 2005).
Fundamental Structural Subunit in Biological Molecules
- Pyrrole derivatives, like 3-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride, form the fundamental structural subunit for many important biological molecules such as heme and chlorophyll. This signifies their crucial role in biochemical processes and potential applications in biological research (Anderson & Liu, 2000).
Synthesis of Cyclic Dehydro-α-Amino Acid Derivatives
- An efficient synthesis of 3-amino-1,5-dihydro-2H-pyrrol-2-ones, related to 3-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride, is reported. These cyclic dehydro-amino acid derivatives have potential applications in medicinal chemistry and drug development (Palacios et al., 2006).
Transformation and Reactivity
- A study on Schiff bases including pyrrole derivatives explores intramolecular hydrogen bonding and tautomerism, providing insights into the chemical reactivity and transformation of compounds like 3-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride (Nazır et al., 2000).
Intermediate in Antibiotic Synthesis
- N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the preparation of the antibiotic premafloxacin, highlights the role of pyrrole derivatives in pharmaceutical synthesis and development (Fleck et al., 2003).
Safety and Hazards
properties
IUPAC Name |
3-methyl-3,4-dihydro-2H-pyrrol-5-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2.ClH/c1-4-2-5(6)7-3-4;/h4H,2-3H2,1H3,(H2,6,7);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGVBOVZONYHRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=NC1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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